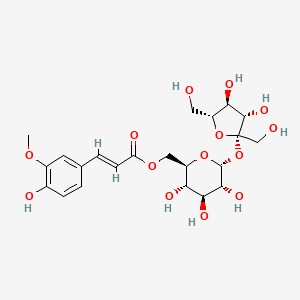
Echinacea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Echinacea, commonly known as coneflower, is a genus of herbaceous flowering plants in the daisy family. It is native to eastern and central North America and is well-known for its medicinal properties. The genus this compound includes several species, with this compound purpurea, this compound angustifolia, and this compound pallida being the most commonly used for medicinal purposes .
準備方法
Echinacea can be prepared in various forms, including tinctures, teas, and extracts. The most common method of preparation is the folk tincture method, which involves soaking the plant material in alcohol to extract its active compounds . Industrial production methods often involve more sophisticated extraction techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to ensure the purity and potency of the final product .
化学反応の分析
Echinacea contains several bioactive compounds, including alkamides, caffeic acid derivatives, glycoproteins, and polysaccharides . These compounds undergo various chemical reactions, such as oxidation and reduction. For example, caffeic acid derivatives can undergo oxidation to form quinones, which are known for their antimicrobial properties . Common reagents used in these reactions include hydrogen peroxide and potassium permanganate. The major products formed from these reactions are often phenolic compounds with enhanced biological activity .
科学的研究の応用
Echinacea has been extensively studied for its immunomodulatory effects. It is commonly used in the prevention and treatment of upper respiratory tract infections, such as the common cold and influenza . Additionally, this compound has shown potential in reducing the severity of symptoms and viral loads in coronavirus infections . Beyond its immunological applications, this compound is also being researched for its anti-inflammatory, antioxidant, and antimicrobial properties . These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
作用機序
The bioactive compounds in Echinacea, such as polysaccharides, alkylamides, and caffeic acid derivatives, activate the non-specific immune response. This activation leads to granulocyte chemotaxis, phagocytosis by macrophages, and increased production of tumor necrosis factor (TNF), interleukin-1 (IL-1), immunoglobulin binding, and neutrophil production . Additionally, alkamides in this compound may bind to cannabinoid receptors, inhibiting the activity of fatty acid amide hydrolase (FAAH) and decreasing anandamide levels in the brain, which has been linked to reduced anxiety .
類似化合物との比較
Echinacea is often compared to other immunomodulatory herbs, such as ginseng and astragalus. While ginseng is known for its adaptogenic properties and ability to enhance physical and mental performance, this compound is primarily recognized for its immune-boosting effects . Astragalus, on the other hand, is used for its anti-inflammatory and antioxidant properties, similar to this compound, but it is less commonly used for acute infections . The unique combination of alkamides, caffeic acid derivatives, and polysaccharides in this compound sets it apart from these other herbs, making it a versatile and potent medicinal plant .
特性
CAS番号 |
129677-89-0 |
|---|---|
分子式 |
C7H10N4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179791.png)
![3-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179793.png)
![2-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179797.png)
![3-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179802.png)
